molecular formula C12H15F2NO3 B15229993 Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B15229993
M. Wt: 259.25 g/mol
InChI Key: JURPTOIZMHADMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its unique structural features, which include a difluoromethyl group and an isopropyl group attached to a pyridine ring. These structural elements contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine precursor. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridine derivatives and fluorinated heterocycles. Examples include:

Uniqueness

Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a difluoromethyl group and an isopropyl group on the pyridine ring sets it apart from other similar compounds, making it particularly valuable in certain applications .

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H15F2NO3/c1-4-18-12(17)8-5-6-9(16)15(7(2)3)10(8)11(13)14/h5-7,11H,4H2,1-3H3

InChI Key

JURPTOIZMHADMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1)C(C)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.